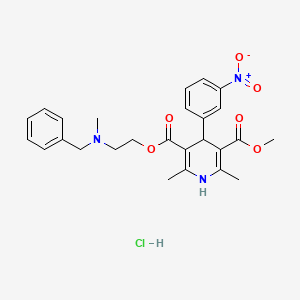

Nicardipine Hydrochloride

Description

Properties

IUPAC Name |

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKVCUNQWYTVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046992 | |

| Record name | Nicardipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69441-18-5, 54527-84-3 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-methyl 5-[2-[methyl(phenylmethyl)amino]ethyl] ester, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69441-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicardipine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54527-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicardipine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054527843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzyl(methyl)amino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069441185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICARDIPINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicardipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylatemonohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICARDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BC5011K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Vascular-Selective Mechanism of Action of Nicardipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of nicardipine hydrochloride, a dihydropyridine calcium channel blocker, with a specific focus on its effects within vascular smooth muscle cells (VSMCs). This document delves into the molecular interactions, signaling pathways, and functional consequences of nicardipine's activity, supported by quantitative data and detailed experimental protocols.

Core Mechanism: Selective Inhibition of L-type Calcium Channels

This compound is a potent vasodilator that exerts its primary effect by selectively blocking voltage-gated L-type calcium channels (Ca_v1.2) on the plasma membrane of vascular smooth muscle cells.[1][2][3] This inhibition is highly selective for vascular smooth muscle over cardiac muscle, which contributes to its favorable therapeutic profile in treating hypertension and angina.[4][5] The influx of extracellular calcium through these channels is the critical trigger for VSMC contraction.[6] By blocking this influx, nicardipine effectively uncouples membrane depolarization from the contractile machinery, leading to vasodilation.[7]

The interaction of nicardipine with the Ca_v1.2 channel is complex, involving binding to specific sites on the α1 subunit of the channel.[8] This binding is voltage-dependent, with nicardipine showing a higher affinity for inactivated channels, which contributes to its efficacy in depolarized, actively contracting smooth muscle.

Intracellular Signaling Cascade of Nicardipine-Induced Vasodilation

The inhibition of calcium influx by nicardipine initiates a cascade of intracellular events that culminate in smooth muscle relaxation. The canonical pathway for VSMC contraction and the key intervention points of nicardipine are outlined below.

The Calcium-Calmodulin-MLCK Pathway

Under normal physiological conditions, an increase in intracellular calcium concentration ([Ca²⁺]i) leads to the binding of Ca²⁺ to calmodulin (CaM).[9] The Ca²⁺-CaM complex then activates myosin light chain kinase (MLCK), which in turn phosphorylates the regulatory light chain of myosin II (MLC₂₀).[9][10] This phosphorylation event is the pivotal step that enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction.

Nicardipine's blockade of L-type calcium channels directly reduces the availability of intracellular Ca²⁺ for binding to calmodulin, thereby preventing the activation of MLCK and subsequent phosphorylation of MLC₂₀. This leads to a decrease in the contractile force generated by the smooth muscle.

Modulation of Myosin Light Chain Phosphatase (MLCP) Activity

The contractile state of VSMCs is also regulated by the activity of myosin light chain phosphatase (MLCP), which dephosphorylates MLC₂₀, promoting relaxation.[11] The activity of MLCP is, in turn, regulated by the RhoA/Rho-kinase (ROCK) signaling pathway.[1][12] Vasoconstrictors can activate the RhoA/ROCK pathway, which leads to the inhibition of MLCP, thereby sensitizing the contractile apparatus to Ca²⁺.[1][13] While nicardipine's primary action is on Ca²⁺ influx, the resulting reduction in overall contractile signaling can indirectly influence the balance of MLCK and MLCP activity.

Quantitative Data on Nicardipine's Potency

The potency of nicardipine has been quantified in various experimental models. The following tables summarize key quantitative data, providing a comparative overview of its efficacy.

| Parameter | Vascular Smooth Muscle | Cardiac Muscle | Reference |

| pIC₅₀ | 8.20 | 7.15 | [14] |

| IC₅₀ (closed Ca_v1.2 channels) | 60 nM | - | [8][15] |

Table 1: Comparative Potency of Nicardipine in Vascular vs. Cardiac Tissue.

| Preparation | Parameter | Value | Condition | Reference |

| Rabbit Thoracic Artery | pD₂' | R-(-)-nicardipine > nicardipine ≈ S-(+)-nicardipine | Inhibition of Norepinephrine-induced contraction | [16] |

| Guinea-Pig Basilar Artery | Inhibition | > 3 x 10⁻¹⁰ M | K⁺-induced contraction | [17] |

| Ca_v1.2/Dihydropyridine insensitive mutant | IC₅₀ | 2.0 µM | Whole-cell voltage clamp | [8][15] |

Table 2: Potency of Nicardipine in Different Vascular Preparations.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of nicardipine on vascular smooth muscle.

Isometric Tension Measurement in Isolated Aortic Rings

This protocol is used to assess the direct effect of nicardipine on the contractility of isolated blood vessels.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)[18][19]

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Norepinephrine (NE) or Potassium Chloride (KCl) for pre-contraction

-

This compound stock solution

-

Isolated organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution.

-

Ring Preparation: Under a dissecting microscope, remove adhering connective tissue and cut the aorta into 3-5 mm rings.

-

Mounting: Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

-

Equilibration: Allow the rings to equilibrating for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

-

Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash out the KCl and allow the tension to return to baseline.

-

Pre-contraction: Induce a stable submaximal contraction with a vasoconstrictor such as norepinephrine (e.g., 1 µM).

-

Nicardipine Application: Once a stable plateau of contraction is reached, add cumulative concentrations of nicardipine to the bath and record the relaxation response.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve to determine the EC₅₀ or pD₂' value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in isolated VSMCs.

Materials:

-

Isolated vascular smooth muscle cells

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass pipettes

-

Extracellular solution (in mM: 135 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4)

-

Intracellular (pipette) solution (in mM: 130 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 ATP-Mg, pH 7.2)

-

This compound solution

Procedure:

-

Cell Preparation: Isolate single VSMCs using enzymatic digestion and mechanical dispersion. Plate the cells on glass coverslips.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

-

Voltage Protocol: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit L-type calcium currents.

-

Nicardipine Application: Perfuse the cell with the extracellular solution containing various concentrations of nicardipine.

-

Data Recording and Analysis: Record the calcium currents before and after nicardipine application. Measure the peak current amplitude and analyze the dose-dependent inhibition to determine the IC₅₀.

References

- 1. ROCK isoform regulation of myosin phosphatase and contractility in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. support.harvardapparatus.com [support.harvardapparatus.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tension Measurement in Isolated Rat and Mouse Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opposing Responses of the Calcium Channel Blocker Nicardipine to Vascular Stiffness in the Elastic and Muscular Arteries in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ca2+/calmodulin/MLCK pathway initiates, and RhoA/ROCK maintains, the internal anal sphincter smooth muscle tone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ROCK Isoform Regulation of Myosin Phosphatase and Contractility in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Frontiers | Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The difference between nicardipine and its enantiomers on inhibiting vasoconstriction of isolated rabbit thoracic artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nicardipine actions on smooth muscle cells and neuromuscular transmission in the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

Beyond the Channel Block: An In-depth Technical Guide to the Molecular Targets of Nicardipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicardipine hydrochloride, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina. Its therapeutic efficacy is primarily attributed to its potent inhibition of L-type calcium channels in vascular smooth muscle. However, a growing body of evidence reveals that nicardipine's pharmacological profile is more complex, extending to a range of "off-target" molecular interactions. This technical guide provides a comprehensive overview of these non-canonical targets, presenting quantitative data, detailed experimental methodologies, and a visual representation of the associated signaling pathways. Understanding these additional interactions is crucial for a complete comprehension of nicardipine's therapeutic and adverse effects, and for identifying potential new applications and drug-drug interactions.

Introduction

The classical mechanism of action for nicardipine involves binding to the α1 subunit of L-type voltage-gated calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[1][2][3] While this remains its primary therapeutic target, investigations into its broader pharmacological activity have unveiled a number of other molecular targets. These interactions, occurring at clinically relevant concentrations, may contribute to both the therapeutic efficacy and the side-effect profile of the drug. This guide delves into these molecular targets, providing a technical resource for researchers in pharmacology and drug development.

Off-Target Molecular Interactions of Nicardipine

Nicardipine has been demonstrated to interact with a variety of enzymes, ion transporters, and signaling proteins. The following sections detail these interactions, supported by quantitative data and experimental protocols.

Cytochrome P450 (CYP) Enzymes

Nicardipine is a notable inhibitor of several key drug-metabolizing CYP450 enzymes. This has significant implications for drug-drug interactions when co-administered with substrates of these enzymes.

Data Presentation: Inhibition of CYP450 Isoforms by Nicardipine

| CYP Isoform | Test System | Substrate | K_i (μM) | Inhibition Type | Reference |

| CYP1A2 | Human Liver Microsomes | 7-Ethoxyresorufin | 29.4 | Competitive | [4][5][6] |

| CYP2A6 | Human Liver Microsomes | Coumarin | 16.2 | Competitive | [4][5][6] |

| CYP2C8 | Human Liver Microsomes | Paclitaxel | 1.1 | Competitive | [4][5][6] |

| CYP2C9 | Human Liver Microsomes | Tolbutamide | 20.3 | Competitive | [4][5][6] |

| CYP2C19 | Human Liver Microsomes | S-Mephenytoin | 3.9 | Competitive | [4][5][6] |

| CYP2D6 | Human Liver Microsomes | Bufuralol | 4.8 | Competitive | [4][5][6] |

| CYP3A4 | Human Liver Microsomes | Triazolam | 2.1 (α-hydroxylation), 4.6 (4-hydroxylation) | Competitive | [4][5][6] |

Experimental Protocols: Determination of CYP450 Inhibition (K_i)

-

Test System: Pooled human liver microsomes.

-

Incubation: Microsomes are incubated at 37°C in a phosphate buffer (pH 7.4) with a specific probe substrate for each CYP isoform and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Inhibitor: Nicardipine is added at various concentrations.

-

Analysis: The formation of the metabolite of the probe substrate is measured by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Data Analysis: The inhibition constant (K_i) and the type of inhibition are determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Dixon plots, or non-linear regression analysis).[4][5][6]

Ion Transporters

Nicardipine interacts with several ATP-binding cassette (ABC) transporters and other ion transport proteins, which can affect drug disposition and contribute to multidrug resistance.

Nicardipine is an inhibitor of the multidrug resistance transporter P-glycoprotein.

Data Presentation: Inhibition of P-glycoprotein by Nicardipine

| Substrate | Cell Line | IC_50 (μM) | Reference |

| Digoxin | LLC-GA5-COL150 | ~10-20 | [7] |

| Daunorubicin | LLC-GA5-COL150 | 17.5 | [7] |

Experimental Protocols: P-glycoprotein Inhibition Assay

-

Cell Line: LLC-PK1 cells stably transfected with human MDR1 cDNA (LLC-GA5-COL150), which overexpress P-glycoprotein.

-

Assay: The cells are grown as a monolayer on a porous membrane in a transwell plate system.

-

Transport Study: A radiolabeled P-gp substrate (e.g., [³H]digoxin or [³H]daunorubicin) is added to the basolateral side of the monolayer. The amount of substrate transported to the apical side is measured over time in the presence and absence of various concentrations of nicardipine.

-

Analysis: The IC_50 value is calculated from the concentration-response curve of nicardipine's inhibition of substrate transport.[7]

Nicardipine is a potent inhibitor of the ABCG2 transporter, also known as the breast cancer resistance protein (BCRP).

Data Presentation: Inhibition of ABCG2 by Nicardipine

| Assay | IC_50 (μM) | Reference |

| Mitoxantrone Efflux Inhibition | ~20-30 | [8] |

| Pheophorbide A Efflux Inhibition | ~10-20 | [8] |

| [³H]-Azidopine Binding Inhibition | ~1 | [8] |

Experimental Protocols: ABCG2 Inhibition Assay

-

Cell Lines: HEK293 or MCF-7 AdrVp3000 cells overexpressing ABCG2.

-

Efflux Assay: Cells are loaded with a fluorescent ABCG2 substrate (e.g., mitoxantrone or pheophorbide A). The efflux of the substrate is measured over time by flow cytometry or fluorescence microscopy in the presence of varying concentrations of nicardipine.

-

Binding Assay: Membrane vesicles from ABCG2-overexpressing cells are incubated with a radiolabeled photoaffinity analog, such as [³H]-azidopine, in the presence of nicardipine. The amount of bound radiolabel is quantified to determine the inhibitory concentration.[8]

Nicardipine inhibits the hepatic uptake transporters OATP1B1 and OATP1B3.

Data Presentation: Inhibition of OATPs by Nicardipine

| Transporter | Substrate | Cell Line | IC_50 (μM) | Reference |

| OATP1B1 | [³H]-Estradiol 17β-D-glucuronide | HEK293 | 0.98 | [9] |

| OATP1B3 | [³H]-Cholecystokinin-8 | HEK293 | 1.63 | [9] |

Experimental Protocols: OATP Inhibition Assay

-

Cell Lines: Human embryonic kidney (HEK) 293 cells stably overexpressing OATP1B1 or OATP1B3.

-

Uptake Assay: Cells are incubated with a radiolabeled substrate in the presence of varying concentrations of nicardipine.

-

Analysis: The intracellular accumulation of the radiolabeled substrate is measured using a scintillation counter. The IC_50 values are determined by non-linear regression analysis of the concentration-inhibition curves.[9]

Potassium (K+) Channels

Nicardipine directly inhibits certain potassium channels, an effect independent of its action on calcium channels.

Data Presentation: Inhibition of Potassium Channels by Nicardipine

| Channel Type | Tissue/Cell Type | Effect | IC_50 / K_D (μM) | Reference |

| Basolateral K+ Channels | Human Colonic Crypts | Decreased single-channel open probability | 0.47 | [10] |

| Potassium-delayed Current | Frog Atrial Fibres | Decreased current amplitude | 3 | [11] |

Experimental Protocols: Patch-Clamp Electrophysiology for K+ Channel Inhibition

-

Preparation: Isolation of single crypts from human distal colon biopsies.

-

Recording Configuration: Inside-out patch-clamp configuration is used to record single-channel currents from the basolateral membrane.

-

Solutions: The pipette and bath solutions contain appropriate ionic compositions to isolate K+ currents.

-

Drug Application: Nicardipine is applied at increasing concentrations to the intracellular face of the membrane patch.

-

Data Analysis: The single-channel open probability (NPo) is analyzed to determine the concentration-dependent inhibition and calculate the IC_50 value.[10]

Other Protein Targets and Cellular Processes

Recent studies have identified nicardipine as a putative inhibitor of EED, a core component of the Polycomb Repressive Complex 2 (PRC2).

Data Presentation: Interaction with EED

| Parameter | Value | Method | Reference |

| Binding Energy | -65.25 kcal/mol | In silico docking | [12] |

Experimental Protocols: Cellular Thermal Shift Assay (CETSA) for Target Engagement

-

Cell Treatment: Live cancer cells (e.g., C4-2B-TaxR) are incubated with nicardipine or a vehicle control.

-

Thermal Challenge: The cells are heated across a range of temperatures.

-

Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

-

Detection: The amount of soluble EED protein at each temperature is quantified by Western blotting.

-

Analysis: A shift in the melting curve of EED in the presence of nicardipine indicates direct binding and stabilization of the protein.[12]

Nicardipine has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, a process relevant to atherosclerosis and restenosis.

Data Presentation: Effects on VSMC Function

| Cell Type | Parameter | Effect | Concentration Range (μM) | Reference |

| Rabbit Aortic VSMCs | Viability | Reduction | 0.1 - 10 | [13] |

| Rabbit Aortic VSMCs | Proliferation (in 10% FBS) | Inhibition | 0.1 - 10 | [13] |

| Rabbit Aortic VSMCs | Migration (Wound-healing assay) | Inhibition | 0.1 - 10 | [13] |

Experimental Protocols: Wound Healing (Scratch) Assay

-

Cell Culture: VSMCs are grown to a confluent monolayer in a culture plate.

-

Wound Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

-

Treatment: The cells are then incubated with media containing various concentrations of nicardipine.

-

Imaging: The closure of the wound is monitored and imaged at regular intervals using a microscope.

-

Analysis: The area of the gap is quantified over time to determine the rate of cell migration.[13]

Signaling Pathways Modulated by Nicardipine's Off-Target Effects

The interaction of nicardipine with its non-L-type calcium channel targets can initiate or inhibit specific intracellular signaling cascades.

Nrf2/HO-1 Pathway in Cancer Cells

In breast cancer cells, nicardipine has been shown to inhibit cell migration by upregulating the Nrf2/HO-1 pathway, which in turn downregulates matrix metalloproteinase-9 (MMP-9).

Diagram: Nicardipine-Induced Nrf2/HO-1 Signaling in Breast Cancer Cells

References

- 1. CETSA [cetsa.org]

- 2. Nicardipine normalizes elevated levels of antioxidant activity in response to xanthine oxidase-induced oxidative stress in hypertensive rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. keio.elsevierpure.com [keio.elsevierpure.com]

- 4. Nicardipine Inhibits Breast Cancer Migration via Nrf2/HO-1 Axis and Matrix Metalloproteinase-9 Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the Ca-antagonist nicardipine on K+ currents and Na+-Ca2+ exchange in frog atrial fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Preincubation Effects of Nicardipine on OATP1B1- and OATP1B3-Mediated Transport in the Presence and Absence of Protein: Implications in Assessing OATP1B1- and OATP1B3-Mediated Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Nicardipine is a putative EED inhibitor and has high selectivity and potency against chemoresistant prostate cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular action of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nifedipine inhibits vascular smooth muscle cell dedifferentiation via downregulation of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nicardipine, a new calcium channel blocker: role for vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The In-Depth Guide to Nicardipine Hydrochloride's Impact on Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive analysis of nicardipine hydrochloride's effects on intracellular calcium signaling pathways. Nicardipine, a dihydropyridine calcium channel blocker, is primarily known for its therapeutic applications in managing hypertension and angina. This document delves into the core mechanisms of its action, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades it modulates.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound's principal mechanism of action is the inhibition of the transmembrane influx of calcium ions through L-type voltage-gated calcium channels (VGCCs) in cardiac and vascular smooth muscle cells.[1][2] This blockade is achieved without altering serum calcium concentrations.[3] The contractile processes in these tissues are heavily dependent on the influx of extracellular calcium.[2] By blocking these channels, nicardipine induces relaxation of the vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1]

Nicardipine exhibits a notable selectivity for vascular smooth muscle over cardiac muscle, which minimizes its negative inotropic effects on the heart.[3][4] Furthermore, studies have indicated a greater activity in coronary vasculature compared to peripheral vascular beds.[2]

Quantitative Analysis of Nicardipine's Efficacy

The potency and selectivity of nicardipine have been quantified in various experimental models. The following tables summarize key quantitative data regarding its binding affinity and inhibitory concentrations.

| Parameter | Value | Target/Tissue | Reference |

| pKi | 9.7 | Dihydropyridine binding site | [3][5] |

| pIC50 | 8.20 | Vascular smooth muscle | [3][5] |

| pIC50 | 7.15 | Cardiac muscle | [3][5] |

Table 1: Binding Affinity and Potency of this compound. This table highlights the high affinity of nicardipine for its target and its greater potency in vascular smooth muscle compared to cardiac muscle.

| Enantiomer/Racemate | ED50 (µM) | Target | Cell Type | Reference |

| (+)-enantiomer | 3.8 ± 1.2 | Calcium and outward currents | Rat pars intermedia cells | [6] |

| (-)-enantiomer | 0.7 ± 0.1 | Calcium and outward currents | Rat pars intermedia cells | [6] |

| Racemic nicardipine | 2.2 ± 0.6 | Calcium and outward currents | Rat pars intermedia cells | [6] |

Table 2: Enantioselective Effects of Nicardipine on Ion Currents. This table demonstrates the stereoselectivity of nicardipine's action, with the (-)-enantiomer being the most potent.

| Parameter | Value | Condition | Tissue/Model | Reference |

| IC50 | 0.47 µM | Inhibition of single-channel open probability of basolateral K+ channels | Human colonic crypts | [7] |

| IC50 | 2 µM | Inhibition of cAMP-stimulated electrogenic Cl- secretion | Rat distal colonic mucosa | [7] |

| Reduction in Ca2+ accumulation | 60% | Regional cerebral ischemia | Rat model | [8][9][10] |

| Inhibition of K+-induced contraction | > 3 x 10-10 M | - | Guinea-pig basilar artery | [11] |

Table 3: Diverse Inhibitory Effects of this compound. This table showcases the broader pharmacological profile of nicardipine beyond L-type calcium channel blockade.

Beyond L-Type Channels: Modulation of Other Calcium Signaling Pathways

While the primary target of nicardipine is the L-type calcium channel, emerging evidence suggests its influence on other components of the intracellular calcium signaling machinery.

Ryanodine and IP3 Receptors

In vascular smooth muscle cells, nicardipine has been observed to affect calcium release from the sarcoplasmic reticulum via ryanodine receptors (RyRs) and inositol 1,4,5-trisphosphate receptors (IP3Rs).[12] This suggests a more complex interplay between membrane potential, voltage-gated calcium entry, and intracellular calcium store release in the presence of nicardipine.

Sodium-Calcium (Na+/Ca2+) Exchanger

Studies on cardiac sarcolemmal vesicles have indicated that nicardipine can modulate the activity of the Na+/Ca2+ exchanger.[13] Specifically, nicardipine was found to depress the rate of calcium uptake via the exchanger while stimulating the rate of calcium efflux.[13] This suggests a dual effect that could contribute to the overall change in intracellular calcium homeostasis.

The following diagram illustrates the primary and secondary effects of nicardipine on intracellular calcium signaling pathways.

Caption: Nicardipine's effects on calcium signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of nicardipine on intracellular calcium signaling.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol outlines the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to nicardipine.

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells, cardiomyocytes)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

This compound stock solution

-

Fluorescence microscope with dual-wavelength excitation (340 nm and 380 nm) and emission detection (around 510 nm)

-

Image analysis software

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and a small percentage of Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells with fresh HBSS to remove extracellular dye.

-

De-esterification: Incubate the cells for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

Imaging:

-

Mount the coverslip onto the microscope stage.

-

Excite the cells alternately with light at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.

-

Record a baseline fluorescence ratio (F340/F380) before the addition of any compounds.

-

-

Nicardipine Application: Add this compound at the desired concentrations to the cell culture medium.

-

Data Acquisition: Continuously record the F340/F380 ratio to monitor changes in [Ca²⁺]i over time.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect the effect of nicardipine on calcium signaling.

Caption: Experimental workflow for Fura-2 AM calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp technique to directly measure the effect of nicardipine on L-type calcium channel currents.

Materials:

-

Isolated cells (e.g., ventricular myocytes, neurons)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller and microforge

-

Extracellular (bath) solution containing a charge carrier for calcium channels (e.g., Ba²⁺) and blockers for other channels (e.g., TEA for K⁺ channels, TTX for Na⁺ channels).

-

Intracellular (pipette) solution with a Cs⁺-based internal solution to block K⁺ currents.

-

This compound stock solution

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Cell Preparation: Place the isolated cells in a recording chamber on the stage of an inverted microscope.

-

Seal Formation:

-

Approach a cell with the micropipette while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential where L-type calcium channels are closed (e.g., -80 mV).

-

Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium channel currents.

-

Record the baseline current in the absence of nicardipine.

-

-

Nicardipine Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Data Acquisition: After a few minutes of drug application, repeat the voltage-step protocol to record the calcium channel currents in the presence of nicardipine.

-

Data Analysis: Compare the amplitude and kinetics of the calcium currents before and after nicardipine application to quantify its inhibitory effect.

References

- 1. Effects of nicardipine on blood pressure and platelet cytosolic free calcium concentration in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal pharmacology of nicardipine and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular action of nicardipine [pubmed.ncbi.nlm.nih.gov]

- 4. Nicardipine, a new calcium channel blocker: role for vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stork: Cellular action of nicardipine [storkapp.me]

- 6. Nicardipine enantiomers inhibit calcium and outward currents in rat pars intermedia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct inhibitory effect of nicardipine on basolateral K+ channels in human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. cris.tau.ac.il [cris.tau.ac.il]

- 10. Nicardipine reduces calcium accumulation and electrolyte derangements in regional cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicardipine actions on smooth muscle cells and neuromuscular transmission in the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A possible action of nicardipine on the cardiac sarcolemmal Na+-Ca2+ exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Nicardipine Hydrochloride in Preclinical Studies: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the preclinical pharmacological profile of nicardipine hydrochloride, a second-generation dihydropyridine calcium channel blocker. It covers the mechanism of action, pharmacodynamic effects in various animal models, and comparative pharmacokinetics across preclinical species. Key experimental protocols are detailed, and quantitative data are summarized in tabular format for clarity. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

This compound is a potent calcium channel antagonist widely utilized in the management of hypertension and angina.[1][2] As a member of the dihydropyridine class, its therapeutic effects are primarily derived from its ability to inhibit the influx of calcium ions into vascular smooth muscle cells, leading to significant vasodilation.[3][4] Preclinical research has been fundamental in elucidating its distinct pharmacological properties, particularly its high degree of vascular selectivity over cardiac muscle, which distinguishes it from other calcium channel blockers.[3][5] This guide synthesizes the core findings from these foundational preclinical studies to provide a comprehensive resource for professionals in drug development and cardiovascular research.

Mechanism of Action

Primary Mechanism: L-Type Calcium Channel Blockade

The fundamental mechanism of nicardipine involves the inhibition of the transmembrane influx of calcium ions through voltage-gated L-type (slow) calcium channels.[4][6][7] In vascular smooth muscle and cardiac muscle, the influx of extracellular calcium is the primary trigger for the contractile process.[3][6] By binding to the dihydropyridine site on the L-type calcium channel, nicardipine blocks this influx, leading to muscle relaxation.[1][5] This action results in the dilation of both coronary and peripheral arteries, which underlies its therapeutic effects.[3]

Vascular Selectivity

A key characteristic of nicardipine established in preclinical models is its pronounced selectivity for vascular smooth muscle over cardiac muscle.[5][6][7] This selectivity is attributed to a higher binding affinity for calcium channels in the vasculature. This property allows nicardipine to produce potent vasodilation and blood pressure reduction at concentrations that cause little to no negative inotropic (depressant) effect on the heart muscle.[3][6] This profile is advantageous in treating hypertension without significantly compromising cardiac contractility.[3]

Pharmacodynamic Profile

In Vitro Studies

In vitro experiments using isolated tissues have been crucial for quantifying nicardipine's potency and selectivity. In canine isolated coronary artery preparations, nicardipine was more effective at relaxing potassium-induced contractions than nifedipine, verapamil, or diltiazem.[8][9] The differential potency is clearly demonstrated by comparing the pIC50 values (the negative log of the molar concentration producing 50% inhibition) for its effects on vascular versus cardiac tissue.

Table 1: In Vitro Potency of this compound

| Tissue Type | Parameter | Value | Reference |

|---|---|---|---|

| Vascular Smooth Muscle | pIC50 | ~8.20 | [7][10] |

| Cardiac Muscle | pIC50 | ~7.15 |[7][10] |

In Vivo Cardiovascular Effects

Preclinical studies in various animal models, including dogs, rats, and monkeys, have consistently demonstrated nicardipine's potent hemodynamic effects. In anesthetized dogs, intravenous nicardipine produces significant dose-dependent vasodilation in coronary, carotid, and vertebral vessels, often greater than in femoral or renal vessels.[8][9] This leads to a reduction in systemic vascular resistance, a decrease in blood pressure, and a subsequent reflex increase in heart rate.[8][9] Notably, it augments coronary blood flow, an effect that appears more pronounced compared to other calcium antagonists.[11][12][13] Long-term oral administration in hypertensive rat models (SHR, RHR, and DOCA/Salt) effectively lowers blood pressure and reduces cardiac hypertrophy.[8][9]

Table 2: Representative Hemodynamic Effects of Nicardipine in Anesthetized Dogs

| Parameter | Direction of Change | Magnitude of Change | Reference |

|---|---|---|---|

| Mean Arterial Pressure (MAP) | ↓ | Significant Decrease | [8][14] |

| Systemic Vascular Resistance (SVR) | ↓ | Significant Decrease | [6][12][14] |

| Heart Rate (HR) | ↑ | Reflex Increase | [8][12] |

| Cardiac Output (CO) | ↑ | Increase | [11][12] |

| Coronary Blood Flow (CBF) | ↑ | Significant Increase | [5][11][12] |

| Myocardial Contractility | ↔ / ↓ | Little to no negative inotropic effect |[5][6][15] |

Note: The magnitude of change is dose-dependent and varies across studies. This table represents the general observed effects.

Protective Effects

Beyond its primary hemodynamic actions, nicardipine has demonstrated cytoprotective effects in preclinical models of ischemia. In dogs and baboons subjected to coronary artery ligation, nicardipine markedly limited the size of the resulting myocardial infarction.[5][16][17] It has also been shown to reduce the extent of ischemia-induced neuronal death in rat models of cerebral ischemia.[5] These protective effects may be related to both improved blood flow and potential direct cellular actions.[5]

Table 3: Myocardial Infarct Size Reduction with Nicardipine in Animal Models

| Animal Model | Experimental Condition | Outcome | Reference |

|---|---|---|---|

| Dog | Left Anterior Descending (LAD) Artery Ligation | Significant reduction in myocardial infarct size | [5][16] |

| Baboon | LAD Artery Ligation (6 hours) | Marked limitation of myocardial infarction |[5][16][17] |

Pharmacokinetic Profile

ADME (Absorption, Distribution, Metabolism, Excretion)

Preclinical studies reveal that nicardipine is completely absorbed following oral administration but is subject to extensive and saturable first-pass metabolism in the liver.[6][18] This results in low systemic bioavailability and non-linear pharmacokinetics, where increases in dose lead to disproportionately larger increases in plasma concentrations.[6][18] Nicardipine is highly bound to plasma proteins (>95%).[2][19] Metabolism occurs primarily via the cytochrome P450 system (CYP3A4, 2C8, 2D6).[19] The resulting metabolites are eliminated in both urine and feces.[19][20]

Species-Specific Differences

The pharmacokinetics of nicardipine show considerable variation across preclinical species. The rate of disappearance from plasma after intravenous administration is fastest in rats, followed by dogs and monkeys.[18] In rats and dogs, unlike in humans, the plasma half-life and volume of distribution tend to increase with higher doses, a phenomenon likely linked to the drug's potent vasodilating effects altering its own distribution and elimination.[18]

Table 4: Comparative Pharmacokinetic Parameters of Nicardipine in Preclinical Species (IV Administration)

| Species | Terminal Half-life (t½) | Plasma Clearance | Systemic Bioavailability (Oral) | Reference |

|---|---|---|---|---|

| Rat | Increases with dose | Tends to increase with dose | Low, dose-dependent | [18] |

| Dog | Increases with dose | Not affected by dose | Low, dose-dependent | [18] |

| Monkey | ~1 hour | N/A | Low |[18] |

Note: Absolute values vary significantly based on dose and specific study protocol.

Key Preclinical Experimental Protocols

In Vitro Assessment of Vasodilator Activity (Aortic Ring Assay)

This protocol is a standard method for evaluating the direct effect of a substance on vascular smooth muscle tone.

Methodology:

-

Tissue Preparation: A laboratory animal (e.g., a rat) is euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit physiological salt solution.

-

Ring Preparation: The aorta is cleaned of adhering connective tissue, and 2-3 mm wide rings are cut.

-

Mounting: Each aortic ring is suspended between two L-shaped stainless steel hooks in an organ bath chamber filled with Krebs solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂. One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5g). The bathing solution is changed every 15-20 minutes.

-

Contraction Induction: A contractile agent, typically a high concentration of potassium chloride (KCl, e.g., 60 mM) or an alpha-adrenergic agonist like phenylephrine, is added to the bath to induce a sustained contraction.

-

Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of nicardipine are added to the organ bath.

-

Data Recording: The resulting relaxation of the aortic ring is recorded as a percentage of the pre-induced contraction.

-

Analysis: A concentration-response curve is plotted to determine the IC50 (concentration causing 50% relaxation).

In Vivo Assessment of Hemodynamic Effects (Anesthetized Dog Model)

This model allows for the comprehensive evaluation of a drug's cardiovascular effects in a whole-animal system.

Methodology:

-

Animal Preparation: A mongrel dog is anesthetized (e.g., with sodium pentobarbital), intubated, and ventilated with room air.

-

Catheterization:

-

A femoral artery is catheterized for continuous monitoring of arterial blood pressure and for obtaining arterial blood samples.

-

A femoral vein is catheterized for drug administration (IV infusion of nicardipine).

-

A catheter-tip manometer (e.g., Millar) is inserted into the left ventricle via a carotid artery to measure left ventricular pressure and calculate dP/dt (an index of contractility).

-

A thermodilution catheter is advanced into the pulmonary artery via a jugular vein to measure cardiac output.

-

An electromagnetic flow probe may be placed around the left circumflex coronary artery to measure coronary blood flow.

-

-

Instrumentation: Catheters and probes are connected to a polygraph system for continuous recording of hemodynamic parameters (e.g., blood pressure, heart rate, left ventricular pressure, cardiac output, coronary blood flow).

-

Baseline Measurement: After a stabilization period, baseline hemodynamic measurements are recorded.

-

Drug Administration: this compound is administered as a continuous intravenous infusion at varying doses (e.g., 3 µg/kg/min).[11]

-

Continuous Monitoring: All hemodynamic parameters are continuously monitored and recorded throughout the infusion period and for a specified time post-infusion.

-

Data Analysis: Key parameters (e.g., Mean Arterial Pressure, Heart Rate, Cardiac Output, Systemic Vascular Resistance) are calculated at each time point and compared to baseline values to determine the drug's effect.

Conclusion

The preclinical pharmacological profile of this compound is well-defined, characterizing it as a potent, vasoselective dihydropyridine calcium channel blocker. In vitro studies confirm its high affinity for vascular smooth muscle, while in vivo models demonstrate its efficacy in lowering blood pressure and increasing coronary blood flow with minimal direct cardiac depression.[6][8] Pharmacokinetic studies highlight its extensive first-pass metabolism and species-specific differences that are critical considerations for translational drug development. The protective effects observed in models of myocardial and cerebral ischemia further underscore its therapeutic potential.[5][16] This comprehensive preclinical data package has provided a solid foundation for the successful clinical application of nicardipine in treating cardiovascular diseases.

References

- 1. ukaazpublications.com [ukaazpublications.com]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Animal pharmacology of nicardipine and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. droracle.ai [droracle.ai]

- 8. Cardiovascular pharmacology of nicardipine in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiovascular pharmacology of nicardipine in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stork: Cellular action of nicardipine [storkapp.me]

- 11. Pharmacological profile of this compound in anesthetized dogs with acute heart failure. Part 2: Effect on myocardial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coronary and systemic hemodynamic effects of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical pharmacology, pharmacokinetics, and hemodynamic effects of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acute and chronic hemodynamic effects of this compound in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Nicardipine in models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nicardipine in models of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparative pharmacokinetics of this compound, a new vasodilator, in various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. pharmacyjournal.net [pharmacyjournal.net]

In Vitro Characterization of Nicardipine Hydrochloride's Vasodilatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of the vasodilatory properties of nicardipine hydrochloride. Nicardipine is a dihydropyridine calcium channel blocker widely recognized for its potent effects on vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. This document details the fundamental mechanism of action, presents quantitative data from various in vitro studies, outlines detailed experimental protocols for assessing its vasodilatory effects, and provides visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action

This compound is a calcium ion influx inhibitor that selectively blocks the L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2][3] This blockade inhibits the transmembrane influx of calcium ions, which are essential for the contractile processes of these cells.[1][2][3] By reducing the intracellular calcium concentration, nicardipine leads to the relaxation of arteriolar smooth muscle, resulting in vasodilation and a decrease in systemic vascular resistance.[4] Notably, nicardipine exhibits greater selectivity for vascular smooth muscle compared to cardiac muscle, minimizing direct negative inotropic effects on the heart at therapeutic concentrations.[1][5]

Quantitative Data on Vasodilatory Potency

The vasodilatory potency of nicardipine has been quantified in numerous in vitro studies using various isolated blood vessel preparations and experimental conditions. The following tables summarize key parameters such as IC50, EC50, and pD2' values, which are measures of the drug concentration required to elicit a half-maximal inhibitory or effective response.

| Parameter | Value | Tissue/Cell Type | Experimental Condition | Reference |

| pIC50 | 8.20 | Vascular Smooth Muscle | Inhibition of vascular response | [1][6] |

| pIC50 | 7.15 | Cardiac Muscle | Inhibition of cardiac response | [1][6] |

| EC50 | 2.41 x 10⁻¹⁰ M | Pregnant Rat Uterine Smooth Muscle | Inhibition of active tension | [7] |

| EC95 | 3.06 x 10⁻⁷ M | Pregnant Rat Uterine Smooth Muscle | Inhibition of active tension | [7] |

| EC50 | 9.04 x 10⁻¹¹ M | Pregnant Rat Uterine Smooth Muscle | Inhibition of frequency of contraction | [7] |

| EC95 | 4.18 x 10⁻⁷ M | Pregnant Rat Uterine Smooth Muscle | Inhibition of frequency of contraction | [7] |

| Enantiomer | Relative Potency | Assay | Observation | Reference |

| R-(-)-nicardipine | More potent | Inhibition of vasoconstriction in isolated rabbit thoracic artery | The pD2' value of R-(-)-nicardipine was significantly higher than that of nicardipine and S-(+)-nicardipine. | |

| (+)-nicardipine | 3 times more potent than (-) isomer | Increase in vertebral blood flow in anesthetized dogs | [8] |

Note: pD2' is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

The in vitro characterization of nicardipine's vasodilatory properties typically involves the use of isolated blood vessel preparations in an organ bath or wire myograph system. These techniques allow for the direct measurement of vascular tone in response to pharmacological agents.

Isolated Aortic Ring Preparation and Isometric Tension Measurement

This protocol describes the preparation of rat aortic rings and the subsequent measurement of isometric tension to assess the vasodilatory effect of nicardipine.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (composition below)

-

Vasoconstrictor agent (e.g., Phenylephrine, Norepinephrine, KCl)

-

This compound solutions of varying concentrations

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Krebs-Henseleit Solution Composition (in mM):

| Component | Concentration (mM) |

| NaCl | 118 |

| KCl | 4.7 |

| CaCl₂ | 2.5 |

| MgSO₄ | 1.2 |

| KH₂PO₄ | 1.2 |

| NaHCO₃ | 25 |

| Glucose | 11 |

Procedure:

-

Tissue Dissection: Euthanize the rat via an approved method. Make a midline abdominal incision and carefully expose the thoracic aorta. Excise the aorta and immediately place it in ice-cold Krebs-Henseleit solution.

-

Ring Preparation: Under a dissecting microscope, carefully remove adherent connective and adipose tissue from the aorta. Cut the aorta into rings of approximately 2-3 mm in length.

-

Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the buffer every 15-20 minutes. To check the viability of the tissue, induce a contraction with a high concentration of KCl (e.g., 60-80 mM).

-

Pre-contraction: After washing out the KCl and allowing the tissue to return to baseline, induce a submaximal, stable contraction using a vasoconstrictor such as phenylephrine (e.g., 1 µM) or norepinephrine.

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, add this compound in a cumulative manner to the organ bath, with each subsequent concentration added only after the response to the previous one has stabilized.

-

Data Analysis: Record the changes in isometric tension. The relaxation response to nicardipine is typically expressed as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the nicardipine concentration to generate a concentration-response curve, from which parameters like EC50 can be calculated.

Wire Myography for Small Arteries

Wire myography is a technique used to measure the isometric tension of small resistance arteries, providing insights into the microcirculation.

Materials:

-

Small resistance arteries (e.g., mesenteric, cerebral)

-

Physiological Salt Solution (PSS)

-

Vasoconstrictor and vasodilator agents

-

Wire myograph system

-

Dissecting microscope and fine surgical instruments

Procedure:

-

Vessel Dissection: Isolate the desired vascular bed and place it in cold PSS. Under a dissecting microscope, carefully dissect a segment of a small artery (typically 1-2 mm in length).

-

Mounting: Mount the vessel segment onto two fine wires (typically 40 µm in diameter) in the jaws of the wire myograph chamber.

-

Normalization: The vessel is stretched to a standardized resting tension, which is determined by a normalization procedure to ensure optimal and reproducible contractile responses.

-

Equilibration and Viability: The mounted vessel is allowed to equilibrate in warmed, aerated PSS. Viability is assessed by challenging the vessel with a high-potassium solution and a subsequent washout.

-

Experimental Protocol: Similar to the aortic ring assay, the vessel is pre-contracted with an appropriate agonist, and then a cumulative concentration-response curve for nicardipine is generated to quantify its relaxant effect.

Signaling Pathways and Experimental Workflows

The vasodilatory effect of nicardipine is initiated by its direct interaction with L-type calcium channels. The following diagrams, generated using the DOT language, illustrate the primary signaling pathway and a typical experimental workflow.

Caption: Primary signaling pathway of nicardipine-induced vasodilation.

Caption: Typical experimental workflow for in vitro characterization.

Conclusion

The in vitro characterization of this compound consistently demonstrates its potent vasodilatory properties, which are primarily mediated through the blockade of L-type voltage-gated calcium channels in vascular smooth muscle. The quantitative data derived from isolated tissue experiments provide a robust basis for understanding its pharmacological profile. The detailed experimental protocols outlined in this guide offer a standardized approach for researchers to further investigate the vascular effects of nicardipine and other calcium channel blockers.

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Effects of nicardipine on collar-induced intimal thickening and vascular reactivity in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicardipine, a new calcium channel blocker: role for vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular action of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The relaxant effect of nicardipine on the isolated uterine smooth muscle of the pregnant rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vasodilator and hypotensive effects of the optical isomers of nicardipine (YC-93), a new Ca2+-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nicardipine Hydrochloride's Role in Modulating Cellular Electrophysiology

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Nicardipine hydrochloride, a second-generation dihydropyridine derivative, is a potent L-type calcium channel blocker with significant vasodilatory properties.[1][2] Its primary mechanism of action involves the inhibition of transmembrane calcium ion influx in vascular smooth muscle and cardiac muscle, leading to profound effects on cellular electrophysiology.[3][4][5] This technical guide provides a detailed examination of nicardipine's core mechanisms, its modulatory effects on cardiovascular cells, quantitative potency data, and its influence on broader signaling pathways. Furthermore, it outlines key experimental protocols used to investigate these electrophysiological effects, supported by visualizations of molecular pathways and experimental workflows to facilitate a deeper understanding for research and development applications.

Core Mechanism of Action: L-type Calcium Channel Blockade

This compound's principal pharmacological effect is the blockade of voltage-dependent L-type calcium channels.[6][7][8] The contractile processes in both cardiac and vascular smooth muscle cells are critically dependent on the influx of extracellular calcium through these specific ion channels.[3][4][6] By inhibiting this influx, nicardipine interferes with the excitation-contraction coupling, resulting in muscle relaxation.[6][9] This action occurs without altering serum calcium concentrations.[3][4][5]

High Selectivity for Vascular Smooth Muscle

A defining characteristic of nicardipine is its pronounced selectivity for vascular smooth muscle over cardiac muscle.[2][4][6][7][8] This selectivity is significantly greater than that of other dihydropyridine calcium antagonists like nifedipine.[10][11] This preference for vascular tissue results in potent peripheral and coronary vasodilation with minimal direct negative effects on myocardial contractility (inotropic effects) at therapeutic doses.[3][6][8] This vascular selectivity underpins its efficacy in treating hypertension and angina.[10][11]

The molecular basis for this selectivity lies in the higher affinity of nicardipine for the dihydropyridine binding site on the α1 subunit of L-type calcium channels in vascular smooth muscle compared to those in cardiac muscle.[12]

Molecular Interaction and Channel State

Nicardipine's interaction with the L-type calcium channel is state-dependent. It demonstrates a high affinity for channels in the open and inactivated states, a characteristic that contributes to its use-dependent (or frequency-dependent) block.[13][14] This means its blocking effect is enhanced with more frequent channel activation, such as at higher heart rates or in depolarized tissues.[13] Studies suggest that nicardipine blocks calcium channels in the closed state at resting potential, inducing a significant tonic block, with an additional phasic (use-dependent) block observed during stimulation.[14] The alkylamino side chain of nicardipine is believed to project into a distinct region of the channel, contributing to this frequency-dependent block.[13]

Modulation of Cardiovascular Electrophysiology

Nicardipine's effects on cellular electrophysiology are most pronounced in the cardiovascular system, where it alters the function of vascular smooth muscle, cardiac myocytes, and the heart's conduction system.

Effects on Vascular Smooth Muscle Cells

In vascular smooth muscle, the primary effect of nicardipine is the inhibition of calcium influx required for contraction.[15] This leads to arterial vasodilation, a decrease in total peripheral resistance, and a subsequent reduction in blood pressure.[2][9] Nicardipine potently inhibits contractions induced by high potassium concentrations ([K]o), which are dependent on voltage-gated calcium channels.[15] However, it has less effect on contractions induced by agonists like 5-hydroxytryptamine or in NaCl-free solutions, suggesting it is highly selective for voltage-dependent calcium influx over receptor-operated channels.[15]

Effects on Cardiac Myocytes

In isolated cardiac tissue, nicardipine reduces the slow inward calcium current (Isi), which contributes to the plateau phase of the cardiac action potential.[14] This leads to a dose-dependent decrease in the calcium-dependent action potential.[10][11] However, in intact organisms, the potent peripheral vasodilation often triggers a baroreceptor-mediated reflex sympathetic activation.[16] This reflex can lead to an increase in heart rate (reflex tachycardia) and may mask the direct negative chronotropic (heart rate) and dromotropic (conduction velocity) effects of the drug.[16]

Effects on Sinoatrial (SA) and Atrioventricular (AV) Nodes

Studies on isolated rabbit hearts, which eliminate reflex influences, show that nicardipine has direct effects on the cardiac conduction system. It dose-dependently decreases the spontaneous firing rate of the SA node and prolongs the sinus node recovery time.[17] It also prolongs the effective and functional refractory periods of the AV node and slows AV conduction time.[17] In human studies, however, these direct depressant effects are often counteracted by reflex sympathetic stimulation, resulting in a shortened sinus cycle length and a tendency for decreased AV nodal refractory periods.[16][18]

Quantitative Analysis of Nicardipine's Potency

The potency of nicardipine has been quantified in various cellular and tissue models, typically expressed as IC50 (half maximal inhibitory concentration) or pIC50 (-log IC50) values. These values highlight the drug's selectivity.

| Parameter | Cell/Tissue Type | Value | Reference(s) |

| L-type Ca²⁺ Channel Block | Cardiac Muscle | IC50: 1 µM | [14][19] |

| Cardiac Muscle | pIC50: 7.15 | [10][11] | |

| Vascular Smooth Muscle | pIC50: 8.20 | [8][10][11] | |

| Ca(v)1.2 Channels (Closed State) | IC50: 57-60 nM | [13][20] | |

| K⁺ Channel Block | Human Colonic Crypts (23 pS K⁺ Channel) | IC50: 0.47 µM | |

| Frog Atrial Fibers (Delayed K⁺ Current) | Reduction in a similar concentration range to Ca²⁺ channel blockade | [14] |

Broader Cellular and Signaling Impacts

Beyond its primary target, nicardipine has been shown to influence other cellular channels and signaling pathways.

Inhibition of Potassium Channels

Some studies indicate that nicardipine can have a nonspecific effect on potassium channels.[14] In frog atrial fibers, nicardipine was found to reduce the delayed potassium current in a concentration range similar to that which blocks the slow inward calcium current.[14] Additionally, nicardipine directly inhibits basolateral K+ channels in human colonic crypt cells in a concentration-dependent manner (IC50 ≈ 0.47 µM), an action independent of its effects on calcium channels.[21]

Anti-Neuroinflammatory Signaling

In non-cardiovascular contexts, nicardipine has demonstrated anti-inflammatory properties in microglial cells.[22][23] It can significantly inhibit the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[22][23] This is achieved by suppressing key inflammatory signaling pathways, including the activation of NF-κB, AP-1, p38, and Akt.[22]

Key Experimental Protocols

The investigation of nicardipine's electrophysiological effects relies on established laboratory techniques.

Whole-Cell Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying ion channel function.[24][25] The whole-cell configuration allows for the measurement of the sum of ionic currents across the entire cell membrane while controlling the transmembrane voltage.[26]

Objective: To measure the effect of nicardipine on L-type calcium currents in isolated cardiomyocytes or vascular smooth muscle cells.

Methodology:

-

Cell Preparation: Cardiomyocytes or vascular smooth muscle cells are enzymatically isolated and plated on glass coverslips.

-

Solution Preparation:

-

External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose. The solution is bubbled with 95% O₂/5% CO₂.[24]

-

Internal (Pipette) Solution: A typical solution for recording calcium currents might contain (in mM): 130 CsCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 5 Mg-ATP, and 0.5 Na-GTP, with pH adjusted to 7.3. Cesium is used to block potassium channels.

-

-

Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create a tip diameter of ~1-2 µm (resistance of 4-8 MΩ).[25]

-

Seal Formation: The micropipette, filled with internal solution, is advanced towards a cell using a micromanipulator. Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[24][26]

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.[26]

-

Voltage-Clamp Protocol: The cell is held at a negative holding potential (e.g., -80 mV) to keep calcium channels in a closed state. Depolarizing voltage steps (e.g., to +10 mV for 100 ms) are applied to elicit inward calcium currents.[20]

-

Data Acquisition: Baseline currents are recorded. Nicardipine is then applied to the external solution via a perfusion system at varying concentrations. The reduction in the peak inward current at each concentration is measured to construct a dose-response curve and determine the IC50 value.[20]

Isolated Tissue Bath Experiments

This ex vivo method is used to study the effect of nicardipine on the contractility of intact tissues, such as arterial rings.

Objective: To measure the vasodilatory effect of nicardipine on pre-contracted vascular tissue.

Methodology:

-

Tissue Preparation: An artery (e.g., rabbit aorta) is dissected and cut into rings.[27]

-

Mounting: The rings are mounted in an organ bath chamber filled with an oxygenated physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 35-37°C. The rings are connected to an isometric force transducer to record tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.

-

Contraction: The tissue is contracted by adding a stimulating agent to the bath, such as a high concentration of KCl (to induce depolarization and open voltage-gated Ca²⁺ channels) or an agonist like norepinephrine.[27]

-

Drug Application: Once a stable contraction plateau is reached, cumulative concentrations of nicardipine are added to the bath.

-

Data Analysis: The relaxation of the tissue is recorded as a percentage of the maximal contraction induced by the stimulating agent. A concentration-response curve is plotted to determine the EC50 (half maximal effective concentration) for nicardipine-induced vasorelaxation.

Conclusion

This compound is a highly selective L-type calcium channel blocker with a primary impact on the electrophysiology of vascular smooth muscle cells.[2][6] Its potent vasodilatory action, stemming from the inhibition of calcium influx, forms the basis of its therapeutic utility.[9] While it has direct depressant effects on cardiac pacemaker and conduction tissues in isolated preparations, these are often masked in vivo by reflex sympathetic activation.[16] The quantitative differences in its potency between vascular and cardiac tissues underscore its unique pharmacological profile.[10][11] Furthermore, emerging research into its effects on other ion channels and signaling pathways, such as potassium channels and neuroinflammatory cascades, suggests a broader range of cellular modulation.[14][22] A thorough understanding of these electrophysiological and signaling mechanisms, investigated through precise protocols like patch-clamp and tissue bath studies, is crucial for the continued development and application of nicardipine and related compounds in clinical practice.

References

- 1. Nicardipine. A review of its pharmacology and therapeutic efficacy in older patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mims.com [mims.com]

- 3. Nicardipine: Package Insert / Prescribing Information [drugs.com]

- 4. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. drugs.com [drugs.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. droracle.ai [droracle.ai]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Cellular action of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stork: Cellular action of nicardipine [storkapp.me]